1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxylic acid group and a sulfonyl-methylamino-acetyl group, which includes a 5-chloro-2-methoxyphenyl moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxylic acid group, and subsequent attachment of the sulfonyl-methylamino-acetyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions or the use of carboxylic acid derivatives.
Attachment of the Sulfonyl-Methylamino-Acetyl Group:
Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying biochemical pathways or developing new drugs.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Protein Interaction: The compound could bind to proteins, altering their structure and function.
Comparison with Similar Compounds
1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide: This compound differs by having a carboxamide group instead of a carboxylic acid group.
1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-methanol: This compound features a methanol group instead of a carboxylic acid group.
1-[2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-amine: This compound has an amine group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O6S/c1-18(10-15(20)19-7-5-11(6-8-19)16(21)22)26(23,24)14-9-12(17)3-4-13(14)25-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOLKKDPIHCTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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